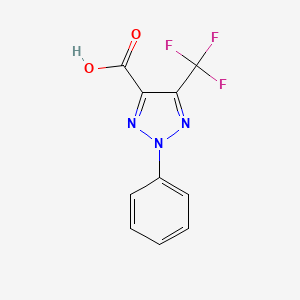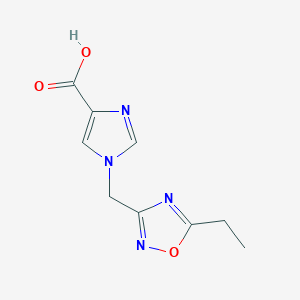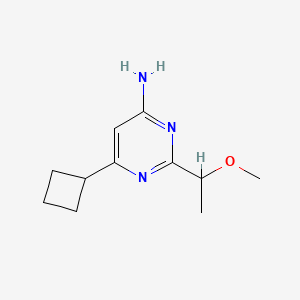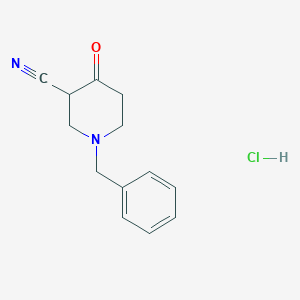![molecular formula C9H7F2NO2S B11782561 2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluorometoxi)-5-(metiltio)benzo[d]oxazol es un compuesto químico con la fórmula molecular C8H7F2NO2S. Es un derivado del benzoxazol, caracterizado por la presencia de grupos difluorometoxi y metiltio unidos al anillo de benzoxazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(Difluorometoxi)-5-(metiltio)benzo[d]oxazol típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 2-aminofenol y reactivos de difluorometoxi.
Formación del anillo de benzoxazol: El anillo de benzoxazol se forma a través de una reacción de ciclación que involucra los materiales de partida bajo condiciones de reacción específicas, como el uso de un agente deshidratante y un catalizador.
Introducción del grupo metiltio: El grupo metiltio se introduce a través de una reacción de sustitución, donde un reactivo de metiltio adecuado reacciona con el compuesto intermedio de benzoxazol.
Métodos de Producción Industrial
La producción industrial de 2-(Difluorometoxi)-5-(metiltio)benzo[d]oxazol puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto generalmente incluye:
Reactores por lotes o de flujo continuo: Utilizando reactores por lotes o de flujo continuo para controlar los parámetros de reacción como la temperatura, la presión y el tiempo de reacción.
Técnicas de purificación: Emplear técnicas de purificación como recristalización, cromatografía y destilación para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Difluorometoxi)-5-(metiltio)benzo[d]oxazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio, lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos, como la halogenación o la alquilación.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.
Sustitución: Agentes halogenantes, agentes alquilantes y otros reactivos en condiciones controladas de temperatura y solvente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados reducidos y varios compuestos de benzoxazol sustituidos.
Aplicaciones Científicas De Investigación
2-(Difluorometoxi)-5-(metiltio)benzo[d]oxazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones químicas.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y la química medicinal.
Industria: Utilizado en el desarrollo de productos químicos especiales, agroquímicos y ciencia de los materiales.
Mecanismo De Acción
El mecanismo de acción de 2-(Difluorometoxi)-5-(metiltio)benzo[d]oxazol involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Objetivos moleculares: Uniéndose a enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad.
Vías involucradas: Influyendo en vías bioquímicas como la transducción de señales, vías metabólicas y expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
2-Metiltio Benzoxazol: Un compuesto similar con un grupo metiltio pero sin el grupo difluorometoxi.
2-Difluorometoxi Benzoxazol: Un compuesto con un grupo difluorometoxi pero sin el grupo metiltio.
2-Metilsulfanil-1,3-benzoxazol: Otro compuesto relacionado con características estructurales similares.
Unicidad
2-(Difluorometoxi)-5-(metiltio)benzo[d]oxazol es único debido a la presencia de ambos grupos difluorometoxi y metiltio, que confieren propiedades químicas distintas y aplicaciones potenciales en comparación con sus análogos. La combinación de estos grupos funcionales puede mejorar su reactividad, actividad biológica y idoneidad para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H7F2NO2S |
|---|---|
Peso molecular |
231.22 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-5-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2S/c1-15-5-2-3-7-6(4-5)12-9(13-7)14-8(10)11/h2-4,8H,1H3 |
Clave InChI |
BDMVTOVWJBVRSH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)OC(=N2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)




![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)


![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)
